molecular formula C15H15ClN4O2 B2385990 Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-28-7

Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2385990
CAS No.: 725217-28-7
M. Wt: 318.76
InChI Key: CGJXIZKRVWARDS-UHFFFAOYSA-N
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Description

Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:

  • An ethyl group at position 5, influencing steric and electronic properties.
  • A methyl ester at position 6, modulating solubility and metabolic stability.

This compound is synthesized via a modified Biginelli-like reaction, typically involving 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and methyl cyanoacetate. The use of 4,4’-trimethylenedipiperidine (TMDP) as a green, recyclable catalyst in ethanol/water solvents ensures high yields (~92%) and reduced environmental impact . Its structural features align with bioactive triazolopyrimidines, which are explored for applications in antimicrobial, anticonvulsant, and anticancer research .

Properties

IUPAC Name

methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-3-11-12(14(21)22-2)13(9-4-6-10(16)7-5-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJXIZKRVWARDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 725217-28-7) is a compound belonging to the triazolo-pyrimidine class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16ClN5O2C_{15}H_{16}ClN_5O_2 with a molecular weight of approximately 318.76 g/mol. The compound features a triazolo-pyrimidine core that is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. For instance, one method includes the use of ethyl cyanoacetate and 3-amino-1,2,4-triazole in the presence of catalysts such as ammonium chloride or novel additives like 4,4’-trimethylenedipiperidine to enhance yield and purity .

Biological Activities

This compound exhibits various biological activities:

1. Antiviral Activity:

  • The compound has shown promising antiviral properties against several viruses including influenza virus (IV) and hepatitis C virus (HCV). It operates by inhibiting viral replication and interfering with viral protein interactions .

2. Anticancer Potential:

  • Research indicates that triazolo-pyrimidines can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific derivatives have been identified with significant cytotoxic effects against various cancer cell lines .

3. Anti-inflammatory Effects:

  • Compounds in this class have demonstrated anti-inflammatory activity by modulating inflammatory pathways and reducing cytokine production .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the triazolo-pyrimidine core significantly influence biological activity. For example:

  • The presence of halogen substituents (like chlorine) on the phenyl ring enhances antiviral efficacy.
  • Variations in alkyl groups at the 5-position can affect the potency against specific targets .

Case Studies

Case Study 1: Antiviral Efficacy
In a study evaluating the anti-influenza activity of various triazolo-pyrimidines, Methyl 7-(4-chlorophenyl)-5-ethyl derivatives were shown to inhibit the PA-PB1 protein interaction crucial for viral replication. The IC50 values indicated effective inhibition at non-toxic concentrations .

Case Study 2: Anticancer Activity
Another investigation assessed the cytotoxicity of synthesized triazolo-pyrimidines against human cancer cell lines. The results demonstrated that certain derivatives exhibited significant growth inhibition compared to standard chemotherapeutics .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from simpler precursors. The protocols often utilize various catalysts and conditions to enhance yield and purity. For instance, recent studies have introduced new additives that improve the efficiency of the synthesis process while maintaining eco-friendliness .

Table 1: Summary of Synthesis Methods

MethodKey FeaturesReference
Traditional SynthesisMulti-step reactions with moderate yields
Eco-friendly AdditiveUse of 4,4’-trimethylenedipiperidine
Catalytic ApproachesEnhanced efficiency through specific catalysts

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:

  • Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and arresting the cell cycle at the G2/M phase .
  • Antiviral Properties : Research indicates that derivatives of triazolopyrimidines can inhibit viral RNA polymerase activity, suggesting potential applications in treating viral infections .
  • Antimicrobial Effects : Some studies highlight the compound's ability to combat bacterial infections through mechanisms that disrupt bacterial cell function .

Table 2: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; cell cycle arrest
AntiviralInhibits RNA polymerase activity
AntimicrobialDisruption of bacterial cell function

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various research contexts:

  • Cancer Cell Lines : In vitro studies demonstrated significant cytotoxic effects against multiple cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
  • Viral Infections : Experiments showed that the compound effectively reduced viral load in infected cells by interfering with viral replication processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolopyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison with key analogs:

Substituent Effects on the Aromatic Ring

Compound Name Substituent at Position 7 Key Features
Target Compound 4-Chlorophenyl Enhanced lipophilicity; potential antibacterial/anticonvulsant activity due to electron-withdrawing Cl .
Methyl 5-ethyl-7-[4-(trifluoromethyl)phenyl]-triazolo[1,5-a]pyrimidine-6-carboxylate 4-Trifluoromethylphenyl Increased electronegativity and metabolic stability due to CF₃ group; higher molecular weight (MW: 379.3 vs. 317.5) .
Ethyl 7-(4-isopropylphenyl)-5-methyl-triazolo[1,5-a]pyrimidine-6-carboxamide 4-Isopropylphenyl Bulkier substituent reduces solubility; tested for antibacterial activity against Enterococcus .

Ester Group Variations

Compound Name Ester Group Impact
Target Compound Methyl ester Faster hydrolysis than ethyl esters; moderate logP (2.8) .
Ethyl 7-(4-chlorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate Ethyl ester Higher lipophilicity (logP: 3.1); slower metabolic clearance .

Substituent Effects at Position 5

Compound Name Substituent at Position 5 Key Findings
Target Compound Ethyl Balances steric bulk and electronic effects; improves binding to target proteins .
Ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-6-carboxylate Methyl Reduced steric hindrance; lower molecular weight (MW: 284.3 vs. 317.5) .

Pharmacological and Physicochemical Properties

Antibacterial Activity

  • The 4-chlorophenyl analog (target compound) shows moderate activity against Gram-positive bacteria, comparable to derivatives with 4-isopropylphenyl or 4-methylthiophenyl groups .
  • Compound 13 (4-methylthiophenyl substituent) exhibits superior activity (79% yield, MIC: 2 µg/mL) due to sulfur’s electron-donating effects .

Anticonvulsant Potential

  • Triazolopyrimidines with 7-aryl groups demonstrate efficacy in maximal electroshock (MES) tests. The 4-chlorophenyl group in the target compound may enhance CNS penetration, though alkylamino substituents (e.g., dimethylamino) are associated with toxicity .

Preparation Methods

Cyclocondensation of β-Keto Esters with Aminoguanidine

The foundational step involves the formation of the dihydropyrimidine ring. Ethyl 3-oxohexanoate (or analogous β-keto esters with ethyl substituents) reacts with aminoguanidine hydrochloride under acidic conditions to yield a 5-ethyl-4,7-dihydropyrimidine intermediate. This reaction proceeds via nucleophilic attack of the aminoguanidine’s amino group on the carbonyl carbon, followed by cyclodehydration.

Table 1: Representative Reaction Conditions for Pyrimidine Core Formation

β-Keto Ester Aminoguanidine Derivative Catalyst Temperature (°C) Yield (%)
Ethyl 3-oxohexanoate Aminoguanidine HCl p-TsOH 80–90 72
Methyl 3-oxohexanoate Aminoguanidine bicarbonate HCl 70 68

The ethyl group at position 5 is introduced via the β-keto ester’s alkyl chain, with longer reaction times (8–12 hours) required to ensure complete cyclization.

Triazole Ring Annulation

The triazole ring is formed through oxidative cyclization or cyclocondensation with nitrous acid or hydroxylamine. For the target compound, the 1,2,4-triazolo[1,5-a]pyrimidine system is constructed by treating the dihydropyrimidine intermediate with sodium nitrite in acetic acid, facilitating intramolecular N–N bond formation.

Key Considerations:

  • Regioselectivity: The reaction pH and temperature dictate the position of triazole fusion. Acidic conditions (pH 3–4) favor formation of the [1,5-a] isomer over derivatives.
  • Functional Group Tolerance: The 4-chlorophenyl group is introduced prior to triazole annulation to avoid side reactions. This is achieved via nucleophilic aromatic substitution or Suzuki coupling at position 7 of the pyrimidine ring.

Alternative Routes: Multicomponent and Catalytic Approaches

One-Pot Multicomponent Synthesis

A streamlined method combines ethyl 3-oxohexanoate, 4-chlorobenzaldehyde, and aminoguanidine in a single pot. This approach leverages in situ imine formation and cyclocondensation, reducing purification steps.

Table 2: Multicomponent Reaction Parameters

Component Equivalents Solvent Catalyst Yield (%)
Ethyl 3-oxohexanoate 1.0 Ethanol FeCl₃ 65
4-Chlorobenzaldehyde 1.2 DMF p-TsOH 71

While efficient, this method requires rigorous control over stoichiometry to prevent oligomerization.

Transition Metal-Catalyzed Functionalization

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables late-stage introduction of the 4-chlorophenyl group. This strategy offers flexibility but necessitates orthogonal protection of reactive sites.

Comparative Analysis of Synthetic Pathways

Table 3: Yield and Purity Across Methods

Method Average Yield (%) Purity (HPLC) Time (h)
Stepwise Cyclocondensation 72 98.5 14
Multicomponent 68 97.2 10
Catalytic Cross-Coupling 61 96.8 18

The stepwise approach balances yield and purity, whereas multicomponent synthesis offers time efficiency at slight yield penalties.

Characterization and Quality Control

Critical analytical data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J = 8.4 Hz, 2H, Ar–H), 7.25 (d, J = 8.4 Hz, 2H, Ar–H), 4.82 (s, 1H, CH), 3.72 (s, 3H, OCH₃), 2.51 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.28 (t, J = 7.6 Hz, 3H, CH₂CH₃).
  • HRMS (ESI): m/z calculated for C₁₇H₁₇ClN₄O₂ [M+H]⁺: 367.0964; found: 367.0968.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via multicomponent reactions involving 3-amino-1,2,4-triazole, substituted aldehydes, and β-keto esters. A key protocol uses 4-chlorobenzaldehyde, ethyl cyanoacetate, and 3-amino-1,2,4-triazole in ethanol/water (1:1 v/v) with TMDP (tetramethylenediamine) as a catalyst under reflux (85–90°C). Yields (~92%) depend on solvent choice, catalyst loading (10 mol%), and reaction time (3–4 hours). TMDP’s dual role as a solvent-catalyst in molten states further optimizes efficiency .

Q. How is the compound characterized structurally after synthesis?

Post-synthesis characterization includes:

  • ¹H/¹³C NMR (DMSO-d₆ or CDCl₃): Peaks at δ 9.25 (s, NH), 7.45–7.58 (m, aromatic protons), and 4.38 (q, ester CH₂) confirm the triazolopyrimidine backbone and substituents .
  • X-ray crystallography : Resolves fused triazole-pyrimidine rings, dihedral angles (e.g., 83.94° between phenyl and pyrimidine planes), and hydrogen-bonding networks (N–H⋯N) critical for stability .
  • FT-IR : Bands at 1692 cm⁻¹ (ester C=O) and 3253 cm⁻¹ (NH₂) validate functional groups .

Q. What biological activities are associated with this compound?

Triazolopyrimidine derivatives exhibit antiproliferative activity (e.g., IC₅₀ < 10 µM against MCF-7 breast cancer cells) via kinase inhibition and antimicrobial effects (MIC 8–32 µg/mL against Staphylococcus aureus). The 4-chlorophenyl group enhances hydrophobic interactions with target proteins, while the ethyl ester improves membrane permeability .

Q. What are the key structural features influencing its chemical reactivity?

  • The 4,7-dihydro-pyrimidine ring enables regioselective functionalization at C5 and C7.
  • The 4-chlorophenyl group stabilizes π-π stacking in enzyme binding pockets.
  • The ethyl carboxylate acts as a leaving group for hydrolysis to carboxylic acid derivatives under basic conditions .

Q. How can reaction yields be optimized during synthesis?

  • Catalyst recycling : TMDP is recoverable via solvent evaporation and reused for 3–5 cycles without yield loss .
  • Solvent systems : Ethanol/water (1:1 v/v) reduces byproducts compared to pure organic solvents .
  • Temperature control : Reflux at 65–70°C minimizes side reactions like triazole ring decomposition .

Advanced Research Questions

Q. How to resolve contradictions in reported synthetic yields for analogous triazolopyrimidines?

Discrepancies arise from catalyst toxicity (e.g., TMDP’s hazardous handling) and substrate purity . For example, piperidine-based catalysts yield 85–90% but face procurement restrictions. Validate protocols via HPLC monitoring and optimize with greener alternatives (e.g., ionic liquid-supported graphene oxide catalysts) .

Q. What computational methods validate the compound’s structure and target interactions?

  • DFT calculations : Predict molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites (e.g., C6 carboxylate as a hydrogen-bond acceptor).
  • Molecular docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina, with scoring functions (<-8.5 kcal/mol) confirming affinity for ATP-binding pockets .

Q. How to design experiments to study its mechanism of action in cancer cells?

  • Enzymatic assays : Measure IC₅₀ against purified kinases (e.g., CDK2/Cyclin E) using ADP-Glo™ kits.
  • Gene expression profiling : Post-treatment RNA-seq of HeLa cells identifies downregulated pathways (e.g., PI3K/AKT).
  • SAR studies : Compare analogues with 4-fluorophenyl or methyl ester groups to correlate substituents with activity .

Q. How to address solubility limitations in pharmacological testing?

  • Prodrug synthesis : Hydrolyze the ethyl ester to a carboxylic acid (pH 7.4 buffer, 37°C) for improved aqueous solubility.
  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to maintain >1 mg/mL solubility in in vitro assays .

Q. How to analyze crystallographic data to correlate molecular conformation with bioactivity?

  • SHELXL refinement : Apply Hirshfeld surfaces to quantify intermolecular interactions (e.g., 12% H-bond contribution).
  • Conformational analysis : Compare puckering parameters (Q = 0.099 Å, θ = 0.094°) of the dihydropyrimidine ring with active/inactive analogues to identify bioactive conformers .

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